molecular formula C15H11NO2 B1293671 2H-1-Benzopyran-2-one, 7-amino-3-phenyl- CAS No. 4108-61-6

2H-1-Benzopyran-2-one, 7-amino-3-phenyl-

Cat. No. B1293671
CAS RN: 4108-61-6
M. Wt: 237.25 g/mol
InChI Key: IJCLOOKYCQWSJA-UHFFFAOYSA-N
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Description

The compound "2H-1-Benzopyran-2-one, 7-amino-3-phenyl-" is a derivative of benzopyran, which is a class of organic compounds that are known for their diverse range of biological activities. The presence of the amino group at the 7th position and the phenyl group at the 3rd position suggests potential for unique chemical properties and biological activities.

Synthesis Analysis

The synthesis of benzopyran derivatives can be complex, involving multiple steps and various reaction conditions. For instance, a novel protocol for synthesizing related compounds involves photoisomerization of isoxazoles to yield 7a-phenyl-1a,7a-dihydro-benzopyrano[2,3-b]azirin-7-ones, which is a process characterized by operational simplicity and environmental friendliness . Another synthesis method reported the creation of 2-amino-3-ethoxycarbonyl-4-(4-chlorophenyl)-4H,5H-pyrano-[3,2-c]-benzopyran-5-one, highlighting the use of X-ray crystallography for structural characterization . Additionally, the reaction of ketenes with N,N-disubstituted α-aminomethyleneketones has been used to synthesize N,N-disubstituted 4-amino-3-phenyl-2H-furo[2,3-h]-1-benzopyran-2-ones, which involves cycloaddition and dehydrochlorination steps .

Molecular Structure Analysis

The molecular structure of benzopyran derivatives is often elucidated using X-ray crystallography. For example, the crystal structure of a related compound showed that the pyran ring can adopt a boat conformation, and the molecule can form both intermolecular and intramolecular hydrogen bonds . In another case, the structure of 3-phenylangelicin was determined, revealing a dihedral angle formed between the angelicin moiety and the phenyl substituent .

Chemical Reactions Analysis

Benzopyran derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. The synthesis of 3-[(substituted-carbonyl)amino]-2H-1-benzopyrans involved the use of substituted-carbonyl groups, which could lead to compounds with antihypertensive activity . The one-pot synthesis of 2-amino-4H-pyrans also demonstrates the versatility of benzopyran derivatives in forming biologically active compounds . Furthermore, the synthesis of 3-(2H-Indazol-2-yl)-2H -Benzopyran-2-Ones under specific reaction conditions indicates the potential for creating novel compounds with unique properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzopyran derivatives are influenced by their molecular structure. The presence of various functional groups can affect properties such as solubility, melting point, and reactivity. For instance, the crystallographic data provided insights into the density and molecular volume, which are critical for understanding the compound's behavior in different environments . The antihypertensive activity of certain benzopyran derivatives also suggests that their chemical properties can be fine-tuned to target specific biological pathways .

properties

IUPAC Name

7-amino-3-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12/h1-9H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCLOOKYCQWSJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)N)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063304
Record name 2H-1-Benzopyran-2-one, 7-amino-3-phenyl-
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Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1-Benzopyran-2-one, 7-amino-3-phenyl-

CAS RN

4108-61-6
Record name Coumarin 10
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Record name 2H-1-Benzopyran-2-one, 7-amino-3-phenyl-
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Record name 2H-1-Benzopyran-2-one, 7-amino-3-phenyl-
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Record name 2H-1-Benzopyran-2-one, 7-amino-3-phenyl-
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Record name 7-amino-3-phenyl-2-benzopyrone
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Record name 3-Phenyl-7-aminocoumarin
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